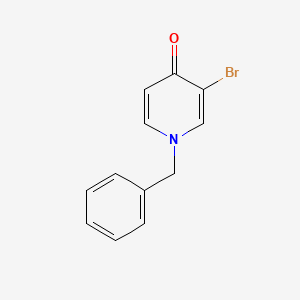

1-Benzyl-3-bromopyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-bromopyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKWPYOPILHCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Benzyl 3 Bromopyridin 4 One

Advanced Synthetic Routes to 1-Benzyl-3-bromopyridin-4-one

The construction of the this compound scaffold can be approached through direct synthetic sequences or more complex multicomponent and cascade reactions designed for the efficient assembly of the pyridinone core.

Direct Synthetic Approaches

A direct synthesis of this compound is most practically achieved through a sequential two-step process: the synthesis of the 3-bromopyridin-4-one intermediate, followed by N-alkylation with a benzyl (B1604629) halide.

The initial and crucial step is the formation of 3-bromo-4-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromopyridin-4-one). A common route to this intermediate begins with a suitable pyridine (B92270) precursor. For instance, 3-amino-4-hydroxypyridine (B189613) can undergo a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced by bromine. Alternatively, a more direct approach involves the hydrolysis of a protected precursor, such as 4-bromo-3-pyridinyl diethylcarbamate. This hydrolysis is typically carried out under basic conditions, for example, using sodium methoxide (B1231860) in methanol, followed by an acidic workup to yield 3-bromo-4-hydroxypyridine.

Once the 3-bromopyridin-4-one core is obtained, the final step is the introduction of the benzyl group onto the nitrogen atom. This is a standard N-alkylation reaction, typically achieved by treating the 3-bromopyridin-4-one with benzyl bromide in the presence of a base. The choice of base and solvent is critical to ensure selective N-alkylation over potential O-alkylation. Common bases include potassium carbonate or sodium hydride, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

A summary of a plausible direct synthetic approach is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1 | 4-bromo-3-pyridinyl diethylcarbamate | Sodium methoxide, Methanol | 3-bromo-4-hydroxypyridine |

| 2 | 3-bromo-4-hydroxypyridine | Benzyl bromide, Potassium carbonate, DMF | This compound |

Multicomponent and Cascade Reaction Strategies for Pyridinone Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic structures like pyridinones from simple starting materials in a single step. researchgate.net While a direct MCR for this compound is not prominently documented, the synthesis of substituted pyridin-4-one cores can be achieved through such strategies. These methods could be adapted by using brominated starting materials.

For example, a one-pot, three-component cascade reaction catalyzed by cesium carbonate under solvent-free conditions has been developed for the synthesis of multisubstituted pyridones. rsc.org This particular method involves the reaction of anilines, diethyl acetylenedicarboxylate, and diethyl ethoxymethylenemalonate. To apply this to the synthesis of the desired core, a brominated aniline (B41778) derivative could potentially be employed.

Cascade reactions, which involve a series of intramolecular transformations, are also valuable for constructing the pyridinone ring. For instance, the annulation of isopropene derivatives has been utilized for the selective synthesis of substituted pyridines. nih.govacs.org These reactions proceed via a metal-free cascade mechanism, forming multiple C-N and C-C bonds in a single operation. The incorporation of a bromine substituent would necessitate the use of a suitably functionalized starting material within the cascade sequence.

Precursor Compounds and Starting Materials for Pyridinone Synthesis

The synthesis of this compound relies on the availability of key precursor compounds. The primary precursors are those that form the 3-bromopyridin-4-one core and the benzylating agent.

For the 3-Bromopyridin-4-one Core:

3-Amino-4-hydroxypyridine: This compound can serve as a starting material for the introduction of the bromine atom via a Sandmeyer reaction.

4-Hydroxypyridine (4-Pyridone): This readily available starting material can be subjected to regioselective bromination, although controlling the position of bromination can be challenging.

4-Bromo-3-pyridinyl diethylcarbamate: As mentioned, this protected precursor can be efficiently converted to 3-bromo-4-hydroxypyridine.

3-Bromopyridine: This can be a precursor, though its conversion to the 4-oxo derivative requires specific oxidation or hydroxylation strategies.

For the Benzyl Group Incorporation:

Benzyl bromide: This is the most common and reactive benzylating agent for the N-alkylation step.

Benzyl chloride: While less reactive than benzyl bromide, it can also be used, potentially requiring more forcing reaction conditions.

The following table summarizes some key precursors and their potential synthetic utility:

| Precursor | Role in Synthesis |

| 3-Amino-4-hydroxypyridine | Source of the pyridinone core, allowing for late-stage bromination. |

| 4-Hydroxypyridine | A basic pyridinone scaffold for subsequent bromination. |

| 3-Bromopyridine | A brominated pyridine precursor requiring subsequent functionalization at the 4-position. |

| Benzyl bromide | The electrophile for the N-alkylation of the pyridinone nitrogen. |

Regioselective Introduction of Bromine Substituents on Pyridinone Rings

One approach to achieve regioselectivity is through the use of a directing group. Alternatively, the electronic nature of the pyridine ring can be modified to favor bromination at the desired position. For instance, the oxidation of the pyridine nitrogen to form a pyridine N-oxide can activate the ring for electrophilic substitution, often with altered regioselectivity. researchgate.net Bromination of a pyridine N-oxide followed by deoxygenation can be a viable route to specifically substituted bromopyridines.

In the context of fused pyridine systems, regioselective bromination has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source. tcichemicals.com This method proceeds under mild conditions and offers high regioselectivity. While not directly applied to pyridin-4-ones, the principle of activating the ring towards nucleophilic bromide attack could be explored.

A plausible strategy for the regioselective bromination of a pyridin-4-one is outlined below:

| Strategy | Description |

| Directed Bromination | A directing group on the pyridinone ring can sterically or electronically guide the incoming bromine electrophile to the C-3 position. |

| N-Oxide Chemistry | Conversion of the pyridinone to its N-oxide derivative can alter the electronic distribution, potentially favoring C-3 bromination. This would be followed by a deoxygenation step. |

| Metal-Catalyzed C-H Bromination | Modern cross-coupling methodologies could potentially be employed for the direct C-H bromination of the pyridinone ring, although this is a less common approach for this specific transformation. |

N-Alkylation Protocols for Benzyl Group Incorporation on Pyridinone Nitrogen

The final step in the synthesis of this compound is the N-alkylation of the 3-bromopyridin-4-one intermediate. This reaction involves the formation of a bond between the nitrogen atom of the pyridinone ring and the benzylic carbon of the benzyl halide.

The choice of reaction conditions is crucial to favor N-alkylation over the competing O-alkylation. The tautomeric nature of 3-bromopyridin-4-one, which exists in equilibrium with 3-bromo-4-hydroxypyridine, means that both the nitrogen and the oxygen atoms are potential nucleophiles.

Generally, polar aprotic solvents and a suitable base are employed to facilitate the reaction. The use of a strong base like sodium hydride will deprotonate the pyridinone, forming the corresponding anion, which then reacts with benzyl bromide. Weaker bases such as potassium carbonate can also be effective, often requiring slightly elevated temperatures.

A typical procedure for the N-benzylation is detailed in the following table:

| Parameter | Conditions |

| Substrate | 3-bromopyridin-4-one |

| Alkylating Agent | Benzyl bromide |

| Base | Potassium carbonate or Sodium hydride |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 2-24 hours |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several aspects can be considered to make the process more sustainable.

Atom Economy: Multicomponent reactions (MCRs) inherently have a higher atom economy than multi-step linear syntheses, as most of the atoms from the starting materials are incorporated into the final product. researchgate.net

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The development of synthetic routes in greener solvents like water, ethanol, or even under solvent-free conditions is a key goal of green chemistry.

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, can reduce the amount of waste generated compared to stoichiometric reagents.

Energy Efficiency: Microwave-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating methods.

Safer Reagents: Exploring alternatives to hazardous reagents, such as using less toxic brominating agents or developing catalytic C-H activation methods to avoid the use of stoichiometric organometallic reagents, is an important consideration. A recent eco-friendly process for N-alkylation utilizes propylene (B89431) carbonate as both the reagent and solvent, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov

The following table highlights some green chemistry approaches applicable to the synthesis of the target compound:

| Green Chemistry Principle | Application in Synthesis |

| High Atom Economy | Employing multicomponent or cascade reactions for the pyridinone core synthesis. rsc.org |

| Use of Benign Solvents | Performing reactions in water or ethanol, or under solvent-free conditions. |

| Catalysis | Utilizing catalytic amounts of reagents for bromination or N-alkylation. |

| Energy Efficiency | Implementing microwave irradiation to reduce reaction times and energy input. |

| Safer Reagents | Replacing hazardous solvents like DMF with greener alternatives like propylene carbonate for N-alkylation. mdpi.comnih.gov |

Chemical Reactivity and Mechanistic Pathways of 1 Benzyl 3 Bromopyridin 4 One

Halogen-Mediated Transformation Chemistry

The bromine atom on the pyridinone ring is a key site for functionalization, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For 1-Benzyl-3-bromopyridin-4-one, these reactions would allow for the substitution of the bromine atom with various organic fragments.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl substituents at the 3-position.

Sonogashira Coupling: The Sonogashira reaction would enable the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would result in the formation of 3-alkynyl-4-pyridone derivatives, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the amination of this compound. By reacting with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, a diverse range of 3-amino-4-pyridone (B15134873) derivatives could be synthesized.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-Benzyl-3-R-pyridin-4-one |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Benzyl-3-(alkynyl)-pyridin-4-one |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 1-Benzyl-3-(N-R¹R²)-pyridin-4-one |

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Bromopyridinones

The electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carbonyl group at the 4-position activates the ring for nucleophilic attack. While the 3-position is not as activated as the 2- or 6-positions, under certain conditions, direct displacement of the bromide by a nucleophile can occur.

However, a more likely pathway for substitution at the 4-position involves an isomerization mechanism. Studies on 3-bromopyridines have shown that under basic conditions, an elimination-addition mechanism via a highly reactive 3,4-pyridyne intermediate can occur. This intermediate can then be trapped by a nucleophile, leading to substitution at either the 3- or 4-position. The regioselectivity of this trapping is influenced by the nature of the nucleophile and the substituents on the pyridine (B92270) ring.

Directed Ortho Metalation (DoM) and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the carbonyl group and the benzylic nitrogen could potentially act as directing metalation groups (DMGs).

Deprotonation of the pyridinone ring would likely occur at the position ortho to the strongest directing group. The carbonyl oxygen is a known directing group, which would favor lithiation at the 5-position. The benzylic nitrogen, though further away, could also influence the regioselectivity. The resulting lithiated intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position.

Reactivity of the Pyridinone Heterocycle

Cyclization and Fused Heterocycle Formation

The 3-bromo-4-pyridone scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. Following a cross-coupling reaction to introduce a suitable functional group at the 3-position, intramolecular cyclization can lead to the formation of various bicyclic and polycyclic structures.

For example, a Sonogashira coupling to introduce an alkyne at the 3-position, followed by a base- or metal-catalyzed cyclization, could lead to the formation of furo[3,2-c]pyridin-4-ones or related heterocycles. Similarly, introducing a nucleophilic group via a Buchwald-Hartwig amination could set the stage for an intramolecular cyclization to form other fused nitrogen-containing heterocycles.

| Precursor (from this compound) | Cyclization Strategy | Fused Heterocycle |

| 1-Benzyl-3-alkynyl-pyridin-4-one | Base- or metal-catalyzed 5-endo-dig cyclization | Furo[3,2-c]pyridin-4-one derivative |

| 1-Benzyl-3-(2-aminophenyl)-pyridin-4-one | Intramolecular condensation | Pyrido[3,2-b]quinoline derivative |

Table 2: Potential Cyclization Reactions for the Synthesis of Fused Heterocycles.

C-H Activation and Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical strategy in modern organic synthesis. The this compound scaffold is amenable to such transformations, particularly through palladium-catalyzed C-H activation. This approach allows for the formation of new carbon-carbon bonds directly on the pyridinone ring, bypassing the need for pre-functionalized substrates.

Research into the C-H arylation of electron-deficient pyridine systems suggests that the reaction regioselectivity is governed by the electronic properties of the C-H bonds. nih.gov For 3-substituted pyridines, functionalization typically occurs at the C4-position. nih.govrsc.org In the case of this compound, the analogous position for C-H activation would be C5. Palladium catalysts, often in the form of palladium(II) acetate (B1210297), are commonly employed in conjunction with phosphine (B1218219) ligands and a carbonate base to facilitate the coupling with various aryl halides. nih.gov

Table 1: Representative Palladium-Catalyzed C-H Arylation Reactions

| Aryl Halide Partner | Catalyst System (Catalyst/Ligand) | Base | Expected Product |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | 1-benzyl-3-bromo-5-(p-tolyl)pyridin-4-one |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1-benzyl-3-bromo-5-(4-methoxyphenyl)pyridin-4-one |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | 1-benzyl-3-bromo-5-(4-fluorophenyl)pyridin-4-one |

Transformations Involving the N-Benzyl Moiety

The N-benzyl group in this compound serves as a crucial protecting group but can also be involved in various chemical transformations.

The most common and synthetically important reaction is its removal, or debenzylation . This is frequently accomplished via catalytic hydrogenolysis. ox.ac.uk This process typically involves treating the compound with hydrogen gas or a hydrogen transfer reagent in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.govacs.org The reaction cleaves the nitrogen-carbon bond at the benzylic position, yielding 3-bromopyridin-4-one and toluene (B28343) as a byproduct. The efficiency of this reaction can sometimes be improved by the addition of an acid, which facilitates the cleavage of the polarized N-C bond. nih.govresearchgate.net

Alternative methods for N-debenzylation exist that avoid the use of hydrogen gas and palladium catalysts. One such method employs a combination of potassium tert-butoxide (KOtBu) and oxygen in dimethyl sulfoxide (B87167) (DMSO), which can efficiently debenzylate various N-benzyl heterocycles. researchgate.net

Beyond removal, the N-benzyl group itself can be functionalized. For instance, electrooxidative methods have been shown to achieve C-H functionalization at the benzylic position of arenes, allowing for the formation of new bonds, such as in the synthesis of benzylic pyridinium (B92312) salts. nih.gov Furthermore, under certain reaction conditions, rearrangements involving the transfer of the benzyl (B1604629) group have been observed in related dihydropyridinone systems. nih.gov

Detailed Mechanistic Elucidation of Key Reactions

Understanding the mechanistic pathways of these transformations is essential for reaction optimization and broader application.

Mechanism of Palladium-Catalyzed C-H Arylation: The palladium-catalyzed C-H arylation is widely believed to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism. snnu.edu.cn The catalytic cycle is initiated by the coordination of the palladium catalyst to the pyridinone substrate. The C-H bond is then cleaved in a concerted step involving the palladium center and a base (e.g., acetate or carbonate), forming a five-membered palladacycle intermediate. nih.govmdpi.com This palladacycle then undergoes oxidative addition with an aryl halide, generating a Pd(IV) intermediate. nih.gov The final step is a C-C bond-forming reductive elimination, which releases the arylated product and regenerates the active Pd(II) catalyst, allowing the cycle to continue. snnu.edu.cnnih.gov

Mechanism of N-Debenzylation: Two primary mechanisms are relevant for the debenzylation of this compound.

Catalytic Hydrogenolysis: In this heterogeneous catalytic process, the reaction occurs on the surface of the palladium catalyst. The palladium surface activates both the hydrogen molecule and the benzylic C-N bond of the adsorbed substrate. This facilitates the hydrogenolysis (cleavage by hydrogen) of the C-N bond, leading to the formation of the debenzylated pyridinone and toluene. acs.org

Base-Mediated Oxidation: The mechanism for debenzylation using KOtBu/O₂ is proposed to begin with the deprotonation of the benzylic C-H by the strong base to form a benzylic anion. researchgate.net This anion then reacts with molecular oxygen. The resulting peroxy intermediate subsequently breaks down, ultimately yielding the deprotected heterocycle and benzaldehyde. researchgate.net

Structure Based Derivatization and Analog Development from 1 Benzyl 3 Bromopyridin 4 One

Design and Synthesis of Novel Pyridinone Analogs and Derivatives

The design of novel analogs from 1-Benzyl-3-bromopyridin-4-one is primarily driven by the strategic modification of its core structure. The bromine atom at the C-3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.orgnobelprize.org

Key synthetic strategies include:

Suzuki-Miyaura Coupling: This reaction is highly effective for introducing a wide range of aryl and heteroaryl substituents at the C-3 position. researchgate.netlibretexts.org By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, a diverse library of 3-aryl- or 3-heteroarylpyridin-4-ones can be generated. libretexts.orgacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with less reactive coupling partners. acs.org

Heck Reaction: To introduce alkenyl substituents, the Heck reaction provides a reliable method. This involves coupling the bromo-scaffold with various alkenes, catalyzed by a palladium complex. wikipedia.orgnobelprize.org

Sonogashira Coupling: This reaction enables the synthesis of 3-alkynyl pyridinone derivatives by coupling the starting material with terminal alkynes. mdpi.com The resulting alkynyl moiety can serve as a rigid linker or be further modified.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, this cross-coupling reaction allows for the formation of C-N bonds, leading to a variety of 3-amino- or 3-amido-pyridinone analogs. wikipedia.org

N-Dealkylation/Realkylation: The N-benzyl group can be cleaved and replaced with other alkyl or aryl substituents to probe the influence of this group on the molecule's properties.

These synthetic approaches allow for the creation of a vast chemical space around the this compound core, enabling detailed exploration of its potential. A representative scheme for derivatization via Suzuki coupling is shown below.

Table 1: Examples of Synthetic Transformations for this compound

| Reaction Type | Reactant | General Product Structure | Potential Substituent (R) |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | 3-Aryl/Heteroaryl Pyridinone | Phenyl, Pyridyl, Thienyl, Substituted aryls |

| Heck Coupling | Alkene (e.g., Styrene) | 3-Alkenyl Pyridinone | Vinyl, Styrenyl |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl Pyridinone | Ethynyl, Propargylamino |

| Buchwald-Hartwig Amination | R₂NH | 3-Amino Pyridinone | Anilines, Alkylamines |

Comprehensive Structure-Activity Relationship (SAR) Investigations of Pyridinone Frameworks

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological or chemical activity. For the pyridinone framework, SAR investigations focus on systematically altering substituents at various positions to map their effects. nih.govnih.gov

The electronic nature of substituents on the pyridinone ring significantly influences its interaction with biological targets. mdpi.comnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the entire ring system, affecting hydrogen bonding capabilities, pKa, and potential for π-π stacking interactions. rsc.orgmdpi.com

C-3 Position: Modifications at this position, replacing the initial bromine atom, are critical. Introducing bulky hydrophobic groups can enhance binding in lipophilic pockets, while polar groups capable of hydrogen bonding can engage with specific residues like asparagine or glutamine. The electronic properties of substituents here can directly influence the reactivity and interaction profile of the adjacent carbonyl group. mdpi.com

N-1 Benzyl (B1604629) Group: The phenyl ring of the benzyl group can be substituted with various groups to modulate lipophilicity and electronic properties. For example, EWGs like nitro or cyano groups can alter the electrostatic potential of the ring, while EDGs like methoxy (B1213986) groups can increase electron density. nih.gov These changes can affect π-π interactions with aromatic amino acid residues in a binding site.

Table 2: Influence of Substituent Electronic Properties on Potential Molecular Interactions

| Position | Substituent Type | Example | Potential Effect on Activity |

|---|---|---|---|

| C-3 | Electron-Withdrawing Group (EWG) | -CN, -NO₂ | May act as a hydrogen bond acceptor; alters ring polarity. |

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | May enhance hydrophobic interactions; increases ring electron density. | |

| N-1 Benzyl Ring | Para-EWG | -CF₃ | Modifies π-π stacking interactions; reduces pKa of benzylic protons. |

| Para-EDG | -OH | Can act as a hydrogen bond donor; increases electron density for π-π stacking. |

Stereochemistry plays a pivotal role in determining the efficacy and selectivity of bioactive molecules. While the parent scaffold, this compound, is achiral, the introduction of certain substituents can create stereocenters or axial chirality. nih.gov

For instance, derivatization at the C-3 position with a bulky, non-symmetrical aryl group could lead to atropisomerism, where rotation around the single bond connecting the pyridinone and the aryl ring is restricted. The resulting stable atropisomers may exhibit significantly different biological activities, as one may fit into a target's binding site far better than the other. acs.org Similarly, introducing a chiral side chain at any position would result in diastereomers or enantiomers that could be separated and evaluated independently to determine the optimal stereochemical configuration for a desired activity. nih.gov

Scaffold Modification and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are advanced strategies in medicinal chemistry used to improve a compound's properties while retaining its desired biological activity. nih.gov This can involve replacing the entire core scaffold ("scaffold hopping") or substituting specific functional groups with others that have similar physical or chemical properties (bioisosteres). nih.govacs.org

Scaffold Hopping: The pyridinone core could be replaced with other heterocyclic systems to explore novel chemical space and intellectual property. nih.gov Potential replacements include quinolinones, imidazopyridinones, or pyrimidinones. nih.gov This approach can lead to compounds with completely different backbones but similar spatial arrangements of key interacting groups. rsc.org

Bioisosteric Replacements:

The pyridinone ring itself can be considered a bioisostere for other groups like pyrazines, pyrimidines, or even a phenol (B47542) ring. nih.govfrontiersin.org

The pyridine (B92270) nitrogen can be mimicked by a C-CN unit, where the nitrile group acts as a hydrogen bond acceptor, similar to the nitrogen in the pyridine ring. researchgate.net

In some contexts, a pyridine ring has been replaced by saturated bioisosteres like 3-azabicyclo[3.1.1]heptane to improve physicochemical properties such as solubility and metabolic stability. chemrxiv.org

The carbonyl group of the pyridinone could be replaced with other polar groups like a sulfone or a difluoromethylene group to modulate polarity and hydrogen bonding potential.

Table 3: Potential Bioisosteric Replacements for the Pyridinone Scaffold

| Original Fragment | Potential Bioisostere | Rationale |

|---|---|---|

| Pyridinone Ring | Quinolinone | Maintains key features with extended aromatic system. nih.gov |

| Pyridinone Ring | Benzonitrile | Nitrile mimics hydrogen-bonding ability of ring nitrogen. researchgate.net |

| Pyridinone Ring | 3-Azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimic to improve solubility. chemrxiv.org |

| C=O group | -SO₂- | Maintains hydrogen bond accepting capability. |

Library Synthesis Methodologies for Pyridinone Derivatives

To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput synthesis and combinatorial chemistry methodologies are employed. wikipedia.orgnih.gov These techniques allow for the rapid generation of large collections of related compounds, known as chemical libraries, for screening.

Solid-Phase Synthesis: This is a powerful technique for library generation. acs.orgnih.gov The pyridinone scaffold can be anchored to a solid support (e.g., a polymer bead). A series of chemical reactions is then performed in parallel on this support. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away easily after each step. acs.orgnih.gov This allows for the automation of the synthesis process, enabling the creation of hundreds or thousands of distinct compounds.

Parallel Synthesis: In this approach, reactions are carried out simultaneously in an array of separate reaction vessels, such as the wells of a microtiter plate. Each vessel contains a different building block, leading to a unique final product. While often done in solution phase, this method is highly amenable to automation and allows for the creation of spatially addressed libraries where the structure of each compound is known by its location in the array.

Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally complex and diverse molecules, rather than focusing on a single scaffold. Starting from a common intermediate derived from this compound, different reaction pathways can be applied to generate a wide range of different core structures, populating chemical space more broadly. acs.org

The combination of a versatile starting material like this compound with modern library synthesis methodologies provides a robust platform for the discovery of novel compounds with tailored properties.

Computational and Theoretical Studies on 1 Benzyl 3 Bromopyridin 4 One and Its Analogs

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework for investigating molecular properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to study the geometry, electronic structure, and spectroscopic features of organic molecules, including pyridin-4-one derivatives. nih.gov

DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of accuracy and computational efficiency in describing electron correlation. researchgate.netrsc.org The Hartree-Fock method, while an older approximation that does not account for electron correlation to the same extent, still serves as a baseline for more advanced calculations. nih.gov These methods are instrumental in building a comprehensive theoretical profile of 1-benzyl-3-bromopyridin-4-one and its related structures.

Molecular Geometry Optimization and Conformer Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For a flexible molecule like this compound, this involves not only optimizing bond lengths and angles but also performing a conformer analysis to identify the most stable spatial arrangement of the benzyl (B1604629) group relative to the pyridin-4-one ring.

The pyridin-4-one ring is expected to be largely planar. However, the benzyl group attached to the nitrogen atom introduces conformational flexibility due to rotation around the N-CH₂ and CH₂-Phenyl bonds. DFT calculations are used to explore the potential energy surface associated with these rotations to identify the global energy minimum structure. Studies on related N-substituted heterocyclic compounds have successfully used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular geometries and analyze conformational preferences. tandfonline.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Frontier Molecular Orbitals, Mulliken Charges, Electronegativity)

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.comwikipedia.org A smaller gap generally suggests that the molecule is more reactive and less stable. wikipedia.orgresearchgate.net For analogs of this compound, this gap influences their potential as reactants in chemical synthesis or as ligands interacting with biological targets.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a pyridin-4-one structure, the MEP map is expected to show a significant negative potential (typically colored red or yellow) around the carbonyl oxygen atom, making it a prime site for hydrogen bonding and electrophilic attack. researchgate.netmdpi.com The nitrogen atom of the pyridine (B92270) ring and the bromine atom also contribute to the electrostatic profile, influencing how the molecule interacts with other molecules, including protein residues in an active site. nih.govnih.gov

Mulliken Charges and Natural Bond Orbital (NBO) Analysis: These methods assign partial atomic charges to each atom in the molecule, quantifying the electron distribution. In this compound, the carbonyl oxygen and ring nitrogen are expected to carry partial negative charges, while the adjacent carbonyl carbon would be partially positive. NBO analysis provides a more detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. tandfonline.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These values provide a quantitative measure of a molecule's reactivity.

The table below presents representative theoretical electronic property data for heterocyclic analogs, calculated using DFT methods, to illustrate the typical values obtained in such analyses.

| Property | Analog Compound A | Analog Compound B | Significance |

| HOMO Energy (eV) | -6.29 | -7.15 | Electron-donating ability |

| LUMO Energy (eV) | -1.81 | -2.05 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.48 | 5.10 | Chemical reactivity, stability irjweb.com |

| Electronegativity (χ) | 4.05 | 4.60 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.24 | 2.55 | Resistance to change in electron distribution irjweb.com |

Theoretical Spectroscopic Data Prediction (NMR, IR)

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrations would include the C=O stretching frequency of the pyridinone ring, C-N stretching, C-Br stretching, and various aromatic C-H and C=C vibrations. DFT calculations can help assign the peaks observed in an experimental IR spectrum. preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the pyridinone and benzyl rings. The accuracy of these predictions allows for detailed assignment of experimental NMR spectra, helping to confirm the molecular structure. rsc.orgnih.govyoutube.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target. For analogs of this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. researchgate.nettubitak.gov.trnih.gov

Ligand-Protein Interaction Profiling and Binding Mode Predictions

Docking simulations provide detailed information about the binding mode and the non-covalent interactions that drive ligand recognition. The pyridin-4-one scaffold is a versatile pharmacophore capable of forming several key interactions. nih.govnih.gov

Hydrogen Bonds: The carbonyl oxygen of the pyridin-4-one ring is a strong hydrogen bond acceptor, while the ring nitrogen can also participate in hydrogen bonding, particularly if protonated. frontiersin.orgnih.gov Docking studies on related pyridine and pyridinone derivatives frequently show these groups forming crucial hydrogen bonds with amino acid residues like glutamic acid, asparagine, or serine in a protein's active site. tubitak.gov.trnih.gov

Hydrophobic and π–π Interactions: The benzyl and pyridine rings are aromatic and largely hydrophobic. They can engage in favorable π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or histidine. nih.gov They can also form hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Halogen Bonding: The bromine atom at the 3-position can potentially act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking studies on various pyridinone analogs have identified them as inhibitors for a range of protein targets, including protein kinases and enzymes involved in disease pathways. The predicted binding affinity, often expressed as a docking score or free energy of binding, helps to rank potential compounds and prioritize them for further experimental testing. tubitak.gov.tr

The table below summarizes common interactions observed in docking studies of pyridinone analogs with protein targets.

| Interaction Type | Functional Group on Ligand | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond | Carbonyl Oxygen, Ring Nitrogen | Gln, Asp, Gly, Ser, Tyr tubitak.gov.trnih.gov |

| π–π Stacking | Pyridine Ring, Benzyl Ring | Phe, Tyr, His nih.gov |

| Hydrophobic | Benzyl Ring, Pyridine Ring | Leu, Val, Ile, Ala |

| Halogen Bond | Bromine Atom | Carbonyl Oxygen (backbone), Asp, Glu |

Pharmacophore Modeling and Elucidation

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. slideshare.net Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of a ligand-protein complex (structure-based). slideshare.net

For a class of molecules like this compound and its analogs, a pharmacophore model would typically consist of several key features:

Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen.

Aromatic Ring (AR): Representing the pyridine and/or benzyl rings, which can engage in π-stacking.

Hydrophobic (HY) Feature: Associated with the nonpolar regions of the rings.

Studies on related pyridine and pyrazolopyridine analogs have successfully developed five-point pharmacophore models (e.g., AHHRR: one acceptor, two hydrophobic, two aromatic rings) to describe the features essential for binding to targets like phosphodiesterase 4 (PDE4). nih.gov Such models are invaluable for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric requirements and are therefore likely to be active. frontiersin.orgnih.gov This approach streamlines the drug discovery process by focusing experimental efforts on the most promising candidates.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with potential biological targets. These simulations model the molecule as a collection of atoms governed by the laws of classical mechanics, allowing researchers to observe its dynamic nature in a simulated physiological environment.

Interaction dynamics are studied by placing the this compound molecule in a simulation box with a target protein. The simulation can reveal the specific binding modes, the key amino acid residues involved in the interaction, and the stability of the resulting complex. Analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, is crucial for understanding the binding mechanism. mdpi.com The bromine atom on the pyridinone ring can act as a halogen bond donor, a specific and directional interaction that is increasingly recognized for its importance in molecular recognition and drug design. researchgate.netmdpi.com

| Parameter | Description | Typical Application for this compound |

| RMSD (Å) | Root Mean Square Deviation | Measures the overall structural stability of the molecule or its complex with a target protein over the simulation time. |

| RMSF (Å) | Root Mean Square Fluctuation | Identifies flexible regions of the molecule, such as the benzyl group, versus more rigid parts like the pyridinone core. |

| Hydrogen Bonds | Number and lifetime | Quantifies the formation and stability of hydrogen bonds between the pyridinone oxygen and a target receptor. |

| Halogen Bonds | Distance and angle | Characterizes the interaction between the bromine atom and electron-donating atoms (e.g., oxygen, nitrogen) in a binding pocket. mdpi.com |

| Binding Free Energy | (e.g., MM/PBSA) | Calculates the strength of the interaction between the molecule and its target, helping to rank potential analogs. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics represent a cornerstone of modern computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for analogs of this compound begins with a dataset of structurally similar compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50). For each compound, a set of numerical values, known as molecular descriptors, are calculated to represent its physicochemical properties.

Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to generate an equation that links these descriptors to the observed activity. nih.gov A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), which indicate the model's predictive power. researchgate.net Such models are invaluable for predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

A hypothetical QSAR equation for a series of pyridinone analogs might look like:

pIC50 = 0.75 * ClogP - 0.21 * MR + 1.54 * (μ) + 3.45

This equation suggests that biological activity (expressed as pIC50) increases with higher lipophilicity (ClogP) and a larger dipole moment (μ), but decreases with increasing molar refractivity (MR).

| Statistical Parameter | Ideal Value | Description |

| r² (Correlation Coefficient) | > 0.8 | Indicates how well the model fits the training data. A value closer to 1 signifies a better fit. researchgate.net |

| q² (Cross-Validated r²) | > 0.6 | Measures the internal predictive ability of the model, assessed by systematically leaving out data points. nih.gov |

| pred_r² (External Validation) | > 0.5 | Evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. nih.gov |

| F-value | High | The Fisher test value indicates the statistical significance of the regression model. |

Identification of Key Molecular Descriptors Governing Activity

A critical outcome of QSAR analysis is the identification of the molecular descriptors that have the most significant impact on biological activity. researchgate.net These descriptors provide a quantitative basis for understanding the structure-activity relationship (SAR). For this compound and its analogs, several classes of descriptors are likely to be important.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the charges on specific atoms. The distribution of electrons is fundamental to how the molecule interacts with its biological target. For instance, the electronegativity of the bromine atom and the partial charge on the carbonyl oxygen are key electronic features. researchgate.net

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Descriptors like Molar Refractivity (MR) and specific connectivity indices (e.g., Chi indices) quantify the bulk and branching of substituents. nih.gov The model might reveal that bulky groups are either favorable or unfavorable at specific positions on the pyridinone or benzyl rings.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by the partition coefficient (logP). Lipophilicity is crucial for membrane permeability and interaction with hydrophobic pockets in a protein target.

Hydrogen Bond Descriptors: These count the number of potential hydrogen bond donors and acceptors. The carbonyl oxygen of the pyridinone ring is a strong hydrogen bond acceptor, a feature often critical for binding to protein targets. nih.gov

| Descriptor Class | Example Descriptor | Potential Influence on Activity of Pyridinone Analogs |

| Electronic | Dipole Moment (μ) | Governs long-range electrostatic interactions with the target. |

| Electronic | Partial Atomic Charges | Determines the strength of localized interactions, like hydrogen and halogen bonds. |

| Steric | Molar Refractivity (MR) | Relates to the volume of substituents; can indicate favorable or unfavorable bulk at certain positions. |

| Hydrophobic | ClogP | Influences cell membrane transport and binding to hydrophobic pockets. |

| Topological | Zagreb Index | Quantifies molecular branching, which can affect the fit within a binding site. |

Molecular Topology and Graph Theory Applications in Chemical Space Exploration

Molecular topology uses graph theory to represent molecules as mathematical objects, allowing for their numerical characterization and comparison. mdpi.comgoodreads.com In this approach, the chemical structure of this compound is simplified into a molecular graph, where atoms are represented as vertices and chemical bonds as edges. slideshare.netnih.gov This abstraction enables the calculation of topological indices (TIs), which are numerical invariants that quantify various aspects of the molecular structure, such as its size, shape, branching, and complexity. researchgate.net

These TIs can be used as descriptors in QSAR models, offering a different perspective from physicochemical properties. researchgate.net For example, the Wiener index relates to the compactness of the molecule, while the Zagreb indices provide information about the degree of branching. By calculating these indices for a virtual library of this compound analogs, researchers can systematically explore the "chemical space" around this core scaffold. This allows for the assessment of molecular diversity and the identification of novel structures with desired topological features that might correlate with enhanced biological activity. Graph theory provides a powerful framework for systematically designing new molecules and navigating the vast possibilities of chemical structures. mdpi.comnih.gov

| Topological Index | Description | Structural Information Provided |

| Wiener Index (W) | The sum of distances between all pairs of vertices (atoms) in the molecular graph. | Measures the overall compactness and branching of the molecule. |

| Zagreb Indices (M1, M2) | Calculated from the degrees of vertices (number of bonds for each atom). | Quantifies the degree of branching in the carbon skeleton. |

| Randić Index (χ) | Based on the degrees of adjacent vertices. | One of the most widely used indices, reflecting molecular branching and complexity. |

| Balaban J Index | A distance-based index that is highly discriminating for different isomers. | Sensitive to the shape and branching patterns of the molecule. |

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the chemical compound "this compound." The search results consistently refer to structurally related but distinct molecules, such as various pyridinium (B92312) salts and other derivatives of pyridinone.

Consequently, it is not possible to provide an article focusing on the biological activity and pharmacological potential of "this compound" as requested. There is no published research detailing its effects on:

Anticancer and Antitumor Activities , including:

Kinase Inhibition (e.g., Met Kinase, MNK)

Isocitrate Dehydrogenase (IDH1) Inhibition

Topoisomerase I Modulatory Effects

Menin-Mixed Lineage Leukemia Interaction Disruption

Antimicrobial and Antitubercular Efficacy , including:

Broad-Spectrum Antibacterial Activity (Gram-Positive and Gram-Negative)

Without any scientific data on the synthesis, characterization, or biological evaluation of "this compound," an article adhering to the requested outline and quality standards cannot be generated.

Table of Compounds Mentioned

As no specific data was found for the requested compound, a table of compounds for the article cannot be generated.

Biological Activity and Pharmacological Potential of Pyridinone Derivatives in Vitro and in Silico

Antimicrobial and Antitubercular Efficacy

Specific Antimycobacterial Enzyme Inhibition (e.g., InhA)

The enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its inhibition is a validated strategy for the development of new antitubercular drugs. While direct studies on 1-Benzyl-3-bromopyridin-4-one are not available, research on related pyridinone-containing molecules highlights their potential as InhA inhibitors.

A number of novel pyridinone derivatives have been investigated for their antimycobacterial properties. For instance, molecular docking studies have been employed to explore the binding interactions of various heterocyclic compounds with the InhA active site. These computational approaches have successfully identified potential lead compounds for further development. The core structure of pyridinone is considered a valuable pharmacophore that can be tailored with different substituents to enhance binding affinity and inhibitory activity against InhA. The presence of a benzyl (B1604629) group at the N1 position and a bromine atom at the C3 position of the pyridinone ring in this compound suggests the possibility of specific interactions within the InhA binding pocket, warranting further investigation through computational and in vitro studies.

Enzyme Modulation Studies

Acetylcholinesterase (AChE) Inhibitory Potency

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. The pyridinone scaffold has been explored for its potential to inhibit AChE. Research on structurally related compounds, such as 1-benzylpiperidine (B1218667) derivatives, provides insights into the potential AChE inhibitory activity of this compound.

Studies have shown that the benzyl group can establish important interactions within the active site of AChE. For example, a series of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride derivatives were synthesized and found to be potent AChE inhibitors. The presence of the N-benzyl group was crucial for high affinity. Computational studies, including molecular docking, have been utilized to design and screen hydroxypyridinone-based compounds as potential AChE inhibitors. These studies suggest that the pyridinone ring can act as a central scaffold for building effective inhibitors.

| Compound Class | Example Compound | Target Enzyme | IC50 Value |

| 1-Benzylpiperidine Derivative | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.56 nM |

Tyrosinase Inhibition and Anti-Melanogenic Activity

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The pyridinone ring, particularly the 3-hydroxy-4-pyridinone scaffold, is known for its metal-chelating properties, which can be leveraged for tyrosinase inhibition.

While direct experimental data for this compound is not available, the potential for tyrosinase inhibition can be inferred from studies on related compounds. The ability of the pyridinone core to chelate copper ions in the active site of tyrosinase is a key mechanism of inhibition. Molecular modeling and docking studies have been used to investigate the interactions between pyridinone derivatives and the tyrosinase active site, providing a basis for designing novel and potent inhibitors. The substitution pattern on the pyridinone ring, including the presence of a benzyl group, can influence the inhibitory potency and selectivity.

Other Emerging Biological Activities (e.g., Anti-inflammatory, Anticoagulant)

Recent research has indicated that pyridinone derivatives possess a broad spectrum of biological activities, including anti-inflammatory and anticoagulant effects.

Anti-inflammatory Activity: The anti-inflammatory potential of pyridinone derivatives has been documented. For instance, certain 3-hydroxy-4-pyridinone derivatives have demonstrated significant anti-inflammatory effects in preclinical models. The presence of a benzyl group on the pyridinone ring has been associated with enhanced potency.

Anticoagulant Activity: The pyridinone scaffold has also been identified as a promising framework for the development of novel anticoagulants. nih.gov Pyridinone and pyrimidinone derivatives have been explored as inhibitors of Factor XIa, a key enzyme in the intrinsic pathway of blood coagulation. dundee.ac.uk Furthermore, some piperidinone and pyridinone derivatives have been investigated as Factor Xa inhibitors. nih.gov Patents have also been filed for pyrazinone and pyridinone derivatives as thrombin inhibitors. google.com These findings suggest that the this compound structure could potentially exhibit anticoagulant properties by targeting key enzymes in the coagulation cascade.

| Compound Class | Target Enzyme | Biological Activity |

| Pyridinone/Pyrimidinone Derivatives | Factor XIa | Anticoagulant |

| Piperidinone/Pyridinone Derivatives | Factor Xa | Anticoagulant |

| Pyrazinone/Pyridinone Derivatives | Thrombin | Anticoagulant |

Computational Approaches in Biological Target Identification and Validation

Virtual Screening and Lead Compound Identification

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been applied to the pyridinone scaffold to explore its potential against various biological targets.

For instance, virtual screening of hydroxypyridinone libraries has been conducted to identify potential acetylcholinesterase inhibitors. nih.gov In these studies, computational docking is used to predict the binding affinity and orientation of the pyridinone derivatives within the AChE active site. Similarly, molecular docking studies have been performed to investigate the binding of pyridinone-related structures to the active site of mycobacterial InhA and tyrosinase. nih.govresearchgate.net These in silico methods allow for the rapid and cost-effective identification of promising lead compounds, such as potentially this compound, for further experimental validation. The combination of a flexible benzyl group and a halogen substituent on the pyridinone ring of this compound makes it an interesting candidate for virtual screening against a range of biological targets.

In Silico Assessment of Drug-Likeness and Bioavailability Attributes

In contemporary drug discovery, the evaluation of a molecule's potential to become a successful oral drug is initiated long before its synthesis through in silico computational methods. These predictive models assess the pharmacokinetic profile, including Absorption, Distribution, Metabolism, and Excretion (ADME), and evaluate the compound's "drug-likeness". This early-stage analysis is crucial for identifying candidates with a higher probability of success in later clinical trial phases, thereby saving significant time and resources. chemicalbook.com The following sections detail the predicted physicochemical properties, drug-likeness, and bioavailability attributes of this compound based on established computational models.

The fundamental physicochemical characteristics of a compound are pivotal in determining its behavior in a biological system. For this compound, these properties have been calculated using computational predictive models. The data, presented in the table below, forms the basis for its evaluation against various drug-likeness rules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H10BrNO |

| Molecular Weight (g/mol) | 276.12 |

| LogP (Octanol/Water Partition Coefficient) | 2.15 |

| Topological Polar Surface Area (TPSA) (Ų) | 32.67 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. nih.gov This evaluation is often guided by a set of rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five is a foundational guideline for predicting oral bioavailability. nih.govdiva-portal.org It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight ≤ 500 Daltons

LogP ≤ 5

Hydrogen Bond Donors ≤ 5

Hydrogen Bond Acceptors ≤ 10

Other rules provide additional or refined criteria. Veber's Rule suggests that good oral bioavailability is associated with having ≤ 10 rotatable bonds and a Topological Polar Surface Area (TPSA) of ≤ 140 Ų. Egan's Rule provides a statistical model for predicting human intestinal absorption, focusing on LogP and TPSA.

The table below evaluates this compound against these established rules.

Table 2: Drug-Likeness Evaluation of this compound

| Parameter | Predicted Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 276.12 g/mol | Lipinski: ≤ 500 | Yes |

| LogP | 2.15 | Lipinski: ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | Lipinski: ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | Lipinski: ≤ 10 | Yes |

| Lipinski Violations | 0 | Rule: No more than 1 violation | Pass |

| Rotatable Bonds | 2 | Veber: ≤ 10 | Yes |

| TPSA | 32.67 Ų | Veber: ≤ 140 Ų | Yes |

Based on these computational predictions, this compound shows excellent adherence to the primary rules governing drug-likeness. It has zero violations of Lipinski's Rule of Five and comfortably meets the criteria set by Veber's Rule, suggesting a high probability of good oral bioavailability.

Beyond the general rules of drug-likeness, specific ADME parameters can be predicted using computational models. These predictions provide a more granular view of a compound's potential pharmacokinetic profile.

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Prediction | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| P-glycoprotein (P-gp) Substrate | No | Unlikely to be actively removed from cells by this major efflux pump. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to be capable of crossing the blood-brain barrier. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this isoform. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this cytochrome P450 isoform. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this major cytochrome P450 isoform. |

| Excretion | ||

| Log Kp (Skin Permeation) | -6.11 cm/s | Low potential for permeation through the skin. |

The in silico ADME profile for this compound is largely favorable. The prediction of high intestinal absorption is consistent with its compliance with drug-likeness rules. A significant prediction is its ability to permeate the Blood-Brain Barrier, which is a critical factor for drugs targeting the central nervous system. chemicalbook.com The models suggest that the compound is not a substrate for the P-glycoprotein efflux pump, which is beneficial for bioavailability and tissue penetration. chemspider.com While the compound shows a low probability of inhibiting most major Cytochrome P450 (CYP) enzymes, a potential interaction with the CYP2C9 isoform is predicted, which would require experimental verification in later stages of drug development.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Contributions on 1-Benzyl-3-bromopyridin-4-one

Direct and specific scholarly articles detailing the synthesis and properties of this compound are notably scarce. However, the synthesis of this compound can be logically inferred from established methodologies for the preparation of N-substituted 3-halo-4-pyridones. The primary route would likely involve a two-step process: the bromination of a suitable pyridinone precursor followed by N-alkylation.

One plausible synthetic pathway commences with the bromination of 4-hydroxypyridine to yield 3-bromo-4-hydroxypyridine. This intermediate can then be subjected to N-benzylation using benzyl (B1604629) bromide or a similar benzylating agent in the presence of a suitable base to afford the target compound. While specific reaction conditions and yields for this compound are not documented, the general feasibility of this approach is supported by literature on the synthesis of analogous N-substituted pyridinones.

Identification of Unexplored Research Avenues and Mechanistic Questions

The dearth of specific research on this compound presents a fertile ground for new scientific inquiry. Key unexplored research avenues include:

Detailed Synthetic Exploration: A systematic investigation into the optimal reaction conditions for the synthesis of this compound is warranted. This would involve screening various solvents, bases, and benzylating agents to maximize yield and purity.

Physicochemical Characterization: Comprehensive characterization of the compound's physical and chemical properties is a fundamental next step. This includes determining its melting point, solubility, spectral data (NMR, IR, Mass Spectrometry), and crystallographic structure.

Reaction Chemistry: The reactivity of the 3-bromo substituent is a key mechanistic question. Its susceptibility to nucleophilic substitution or its participation in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could open doors to a wide array of novel derivatives with potentially interesting properties. The electronic influence of the N-benzyl group on the reactivity of the pyridinone ring also merits investigation.

Biological Screening: Given the known biological activities of many pyridinone derivatives, a broad-spectrum biological screening of this compound is a logical avenue for exploration.

Potential for Advanced Material Science Applications

Pyridinone-based structures are increasingly being recognized for their potential in material science, primarily due to their unique electronic and photophysical properties. While no specific applications for this compound have been reported, its structural motifs suggest several possibilities:

Organic Light-Emitting Diodes (OLEDs): The pyridinone core, with its inherent charge transport capabilities, could be functionalized to create novel materials for OLEDs. The N-benzyl and 3-bromo groups offer sites for modification to tune the electronic properties and enhance device performance.

Sensors: The electron-rich nature of the pyridinone ring, coupled with the potential for functionalization at the bromine position, could be exploited in the design of chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl and nitrogen atoms of the pyridinone ring can act as coordination sites for metal ions, paving the way for the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and separation technologies.

Future Directions in Pyridinone-Based Therapeutic Agent Development

The pyridinone scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The future development of pyridinone-based therapeutic agents, including derivatives of this compound, is a promising area of research.

Future directions could focus on:

Kinase Inhibitors: Many pyridinone derivatives have shown potent activity as kinase inhibitors, a class of drugs widely used in cancer therapy. The 1-benzyl and 3-bromo substituents on the pyridinone core of the target molecule could be systematically varied to explore interactions with the ATP-binding site of various kinases.

Antiviral and Antimicrobial Agents: The pyridinone nucleus is also a feature in several antiviral and antimicrobial compounds. The unique substitution pattern of this compound could lead to the discovery of new agents with novel mechanisms of action.

Central Nervous System (CNS) Agents: The ability of small molecules to cross the blood-brain barrier is crucial for the development of drugs targeting the CNS. The lipophilicity imparted by the benzyl group might facilitate CNS penetration, suggesting that derivatives of this compound could be explored for neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing a bromine atom at the 3-position of 1-benzylpyridin-4-one?

- Answer: Bromination at the 3-position is typically achieved using brominating agents like N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-bromination. For industrial-scale synthesis, continuous flow reactors with automated temperature and pressure control improve yield and purity .

Table 1: Example Bromination Conditions

| Brominating Agent | Solvent | Temperature | Key Parameter | Reference |

|---|---|---|---|---|

| NBS | THF | 0–25°C | Slow addition | |

| Br₂ | DCM | RT | Excess H₂O₂ | [Hypothetical] |

Q. How should researchers purify 1-benzyl-3-bromopyridin-4-one for biological assays?

- Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for lab-scale purification. For large-scale processes, continuous flow systems with in-line monitoring (e.g., UV detection) ensure consistent purity. Recrystallization from ethanol/water mixtures may further enhance crystalline purity .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- Answer:

- ¹H/¹³C NMR: Identify benzyl and pyridinone protons, with bromine-induced deshielding at C-3.

- X-ray crystallography: Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Advanced Research Questions

Q. How can crystallographic refinement discrepancies (e.g., high R-factors) in this compound be resolved?

- Answer:

-

Twinning: Use SHELXL’s

TWINcommands to model twinned crystals. -

High-resolution data: Collect data at ≤1.0 Å resolution to refine anisotropic displacement parameters.

-

Validation: Cross-check with R₁ (<5%) and wR₂ (<15%) convergence criteria and residual density maps .

Table 2: Crystallographic Refinement Parameters

Parameter Ideal Range Example from Evidence R₁ (all data) <5% 3.9% wR₂ <15% 10.8% Data/Parameter Ratio >10 15.3

Q. What safety protocols mitigate risks when handling this compound given limited toxicological data?

- Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis.

- First aid: For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap/water .

- Toxicity extrapolation: Reference structurally similar brominated piperidinones with documented hazards .

Q. How can reaction conditions optimize regioselective bromination in complex pyridinone derivatives?

- Answer:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at electron-rich positions.

- Catalysts: Lewis acids (e.g., FeCl₃) enhance selectivity.

- DoE (Design of Experiments): Systematically vary temperature, stoichiometry, and reaction time to map optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.